molecular formula C14H10ClNO5 B5088713 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid

2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid

Cat. No.: B5088713
M. Wt: 307.68 g/mol
InChI Key: JQQGYERTYGVRFV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid, also known as CNB-001, is a novel compound that has shown potential in the treatment of various neurological disorders. The compound was first synthesized in 2007 and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. The compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which can lead to neurodegeneration.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to improve cognitive function and reduce the severity of neurological damage following traumatic brain injury. The compound has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, the compound is also relatively unstable and can degrade over time, which can limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid. One area of interest is the development of new drugs based on the compound's structure. Another area of research is the identification of the specific signaling pathways that are modulated by this compound, which could lead to the development of more targeted therapies for neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different neurological conditions.

Synthesis Methods

The synthesis of 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-furylcarboxaldehyde and nitropropene in the presence of a base. The resulting product is then reduced to the final compound using a palladium-catalyzed hydrogenation reaction.

Scientific Research Applications

2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid has been studied extensively for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.

Properties

IUPAC Name

2-chloro-5-[5-[(E)-2-nitroprop-1-enyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-8(16(19)20)6-10-3-5-13(21-10)9-2-4-12(15)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQGYERTYGVRFV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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